7-Methyl-3-octyne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

37050-06-9 |

|---|---|

Molecular Formula |

C9H16 |

Molecular Weight |

124.22 g/mol |

IUPAC Name |

7-methyloct-3-yne |

InChI |

InChI=1S/C9H16/c1-4-5-6-7-8-9(2)3/h9H,4,7-8H2,1-3H3 |

InChI Key |

ZDXUMWBWHSCWBK-UHFFFAOYSA-N |

SMILES |

CCC#CCCC(C)C |

Canonical SMILES |

CCC#CCCC(C)C |

Other CAS No. |

37050-06-9 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-Methyl-3-octyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-3-octyne is an internal alkyne of interest in synthetic organic chemistry. This document provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an analysis of its spectroscopic characteristics. The information is presented to support its application in research and development, particularly in the synthesis of novel organic molecules.

Chemical and Physical Properties

This compound, with the CAS number 37050-0-9, is a nine-carbon internal alkyne. Its fundamental properties are summarized in the table below, providing a quantitative overview for laboratory and modeling applications.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₆ | [1][2][3] |

| Molecular Weight | 124.22 g/mol | [1][2][3] |

| CAS Number | 37050-0-9 | [1][2][3] |

| Boiling Point | 145.3 °C at 760 mmHg | [1] |

| Density | 0.772 g/cm³ | [1] |

| Refractive Index | 1.432 | [1] |

| Melting Point | -49.99 °C (estimate) | |

| Flash Point | 30.6 °C | [1] |

| LogP | 2.836 | [1] |

| SMILES | CCC#CCCC(C)C | [1] |

| InChIKey | ZDXUMWBWHSCWBK-UHFFFAOYSA-N | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the alkylation of a terminal alkyne, specifically 5-methylhex-1-yne, with an ethyl halide in the presence of a strong base such as sodium amide.

Experimental Protocol

Reaction: The synthesis proceeds via the deprotonation of 5-methylhex-1-yne by sodium amide to form the corresponding acetylide anion. This is followed by a nucleophilic attack of the acetylide on ethyl bromide to yield this compound.

Materials:

-

5-Methylhex-1-yne

-

Sodium amide (NaNH₂)

-

Ethyl bromide (CH₃CH₂Br)

-

Liquid ammonia (NH₃, anhydrous)

-

Diethyl ether (anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Distilled water

-

Magnesium sulfate (MgSO₄, anhydrous)

Procedure:

-

Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube, under an inert atmosphere (e.g., nitrogen or argon).

-

To the flask, add a solution of sodium amide in liquid ammonia at -33 °C.

-

Slowly add a solution of 5-methylhex-1-yne in anhydrous diethyl ether to the sodium amide solution via the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the mixture to stir for 2 hours to ensure the complete formation of the acetylide anion.

-

Slowly add ethyl bromide to the reaction mixture.

-

After the addition of ethyl bromide, allow the reaction to proceed for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Allow the ammonia to evaporate, then add distilled water to dissolve the inorganic salts.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation to yield pure this compound.

Synthesis Workflow

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound is available in the NIST Chemistry WebBook.[4] As an internal alkyne, it is expected to show a weak C≡C stretching vibration in the region of 2100-2260 cm⁻¹. The spectrum will also be characterized by C-H stretching vibrations of the alkyl groups just below 3000 cm⁻¹ and C-H bending vibrations around 1365-1465 cm⁻¹.

Mass Spectrometry

The mass spectrum of this compound is also available from the NIST database.[5] The molecular ion peak (M⁺) would be observed at m/z = 124. The fragmentation pattern would likely involve the cleavage of the C-C bonds adjacent to the alkyne and within the alkyl chains, leading to a series of fragment ions that can be used to confirm the structure.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid contact with skin and eyes, and prevent inhalation of vapors.

Conclusion

This technical guide provides a detailed overview of the chemical properties, synthesis, and spectroscopic features of this compound. The compiled data and experimental protocol are intended to facilitate its use in synthetic chemistry and related research fields. The provided information serves as a valuable resource for scientists and professionals engaged in the design and development of novel chemical entities.

References

An In-depth Technical Guide to the Physical Properties of 7-Methyl-3-octyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 7-Methyl-3-octyne, an alkyne of interest in various chemical research domains. The information is presented to be a valuable resource for professionals in chemistry and drug development.

Core Physical Properties

This compound, with the chemical formula C9H16, is an unsaturated hydrocarbon characterized by a triple bond between its third and fourth carbon atoms and a methyl group at the seventh carbon position.[1] Its physical characteristics are fundamental to its behavior in chemical reactions and its potential applications.

A summary of its key physical properties is presented in the table below. It is important to note that some variation exists in the reported values, particularly for the boiling point, which can be influenced by measurement conditions such as pressure.

| Property | Value | Source |

| Molecular Weight | 124.22 g/mol | [1][2] |

| 124.23 g/mol | [3] | |

| 124.226 g/mol | [4] | |

| 124.2233 g/mol | [5] | |

| 124.227 g/mol | [6] | |

| Boiling Point | 148 °C | [3] |

| 145.3 °C at 760 mmHg | [4][7] | |

| 87 °C at 99 mmHg | [1] | |

| Density | 0.76 g/cm³ | [1] |

| 0.772 g/cm³ | [4][7] | |

| Refractive Index | 1.4280 | [1][4] |

| 1.432 | [7] | |

| Melting Point | -49.99 °C (estimate) | [1][4] |

| Flash Point | 30.6 °C | [4][7] |

| LogP (Octanol/Water Partition Coefficient) | 2.83600 | [4][7] |

| Water Solubility (log10WS) | -3.14 (calculated) | [8] |

| Exact Mass | 124.125200510 g/mol | [1] |

Experimental Methodologies

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively documented in publicly available literature. However, the presented values are consistent with standard laboratory techniques for characterizing liquid organic compounds. These methods typically include:

-

Boiling Point Determination: Performed by distillation at atmospheric or reduced pressures, with the temperature of the vapor-liquid equilibrium being recorded.

-

Density Measurement: Commonly determined using a pycnometer or a digital density meter, which measures the mass of a known volume of the substance.

-

Refractive Index Measurement: Typically carried out with an Abbe refractometer, which measures the extent to which light is bent as it passes through the liquid.

-

Flash Point Determination: Usually measured using a closed-cup or open-cup apparatus, where the substance is heated, and the temperature at which its vapors ignite in the presence of an ignition source is recorded.

Due to the nature of this compound as a simple organic molecule, it is not typically involved in complex biological signaling pathways. Therefore, a diagram illustrating the logical relationship between its fundamental molecular and physical properties is provided below.

References

- 1. echemi.com [echemi.com]

- 2. This compound | 37050-06-9 [chemicalbook.com]

- 3. This compound [stenutz.eu]

- 4. This compound|lookchem [lookchem.com]

- 5. 3-Octyne, 7-methyl- [webbook.nist.gov]

- 6. Page loading... [guidechem.com]

- 7. 7-methyloct-3-yne | CAS#:37050-06-9 | Chemsrc [chemsrc.com]

- 8. 3-Octyne, 7-methyl- (CAS 37050-06-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to 7-Methyl-3-octyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 7-Methyl-3-octyne. Due to the limited availability of detailed experimental protocols in publicly accessible literature, this document focuses on the fundamental characteristics of the compound and presents its structural information.

Chemical Properties and Identifiers

This compound is an internal alkyne, a class of hydrocarbons characterized by a carbon-carbon triple bond. The placement of this triple bond at the third carbon position and a methyl group at the seventh position defines its specific structure and chemical reactivity.

A summary of its key identifiers and properties is presented in the table below for easy reference and comparison.

| Property | Value |

| IUPAC Name | 7-methyloct-3-yne |

| Molecular Formula | C₉H₁₆[1][2][3] |

| Molecular Weight | 124.22 g/mol [1][2][3][4] |

| CAS Registry Number | 37050-06-9[1][3] |

| SMILES | CCC#CCCC(C)C[5][6] |

| InChIKey | ZDXUMWBWHSCWBK-UHFFFAOYSA-N[1][3][5][6] |

| Boiling Point | 148 °C[5] |

| Density | 0.76 g/cm³ |

| Refractive Index | 1.4280 |

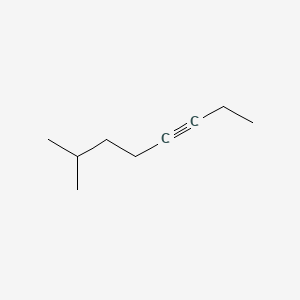

Structural Formula

The structural formula of this compound is depicted below. The diagram illustrates the eight-carbon chain with a triple bond originating at the third carbon and a methyl substituent on the seventh carbon.

Experimental Data and Protocols

For researchers interested in the synthesis of similar alkynes, general synthetic routes often involve the alkylation of smaller terminal alkynes. For instance, a plausible, though not specifically documented for this compound, synthetic pathway could involve the deprotonation of a terminal alkyne with a strong base to form an acetylide anion, followed by nucleophilic substitution with an appropriate alkyl halide.

Due to the absence of specific experimental workflows or signaling pathway information related to this compound in the available literature, further diagrams using the DOT language are not applicable at this time. Researchers are advised to consult specialized chemical synthesis journals and patents for potential analogous procedures.

References

- 1. Page loading... [guidechem.com]

- 2. 3-Octyne, 7-methyl- | C9H16 | CID 142132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Octyne, 7-methyl- [webbook.nist.gov]

- 4. 7-Methyl-3-octene | C9H18 | CID 5362771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 37050-06-9 [chemicalbook.com]

- 6. This compound [stenutz.eu]

An In-depth Technical Guide to the Synthesis of 7-Methyl-3-octyne from Aldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 7-methyl-3-octyne, a valuable building block in organic synthesis, starting from commercially available aldehydes. This document details the strategic two-step synthesis, encompassing the conversion of an aliphatic aldehyde to a terminal alkyne, followed by its alkylation to yield the desired internal alkyne. This guide includes detailed experimental protocols, tabulated quantitative data for key intermediates and the final product, and a visual representation of the synthetic workflow.

Synthetic Strategy

The synthesis of this compound is strategically designed as a two-step process. The first step involves the one-carbon homologation of 4-methylpentanal to form the key intermediate, 5-methyl-1-hexyne. For this transformation, two primary methods are considered: the Corey-Fuchs reaction and the Ohira-Bestmann modification of the Seyferth-Gilbert homologation. The Ohira-Bestmann reaction is often preferred due to its milder reaction conditions and generally higher yields, especially with enolizable aldehydes.

The second step is the alkylation of the terminal alkyne, 5-methyl-1-hexyne. This is achieved through deprotonation with a strong base, such as n-butyllithium, to form a lithium acetylide, which then undergoes a nucleophilic substitution reaction with an ethyl halide to furnish the target molecule, this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound.

Step 1: Synthesis of 5-Methyl-1-hexyne from 4-methylpentanal via Ohira-Bestmann Reaction

The Ohira-Bestmann reaction provides a mild and efficient method for the conversion of aldehydes to terminal alkynes.

Reaction: (CH₃)₂CHCH₂CH₂CHO + (CH₃O)₂P(O)C(N₂)C(O)CH₃ --(K₂CO₃, CH₃OH)--> (CH₃)₂CHCH₂CH₂C≡CH

Materials:

-

4-Methylpentanal

-

Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methanol (CH₃OH), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 4-methylpentanal (1.0 eq) in anhydrous methanol (0.2 M) at 0 °C under an inert atmosphere (e.g., argon), is added potassium carbonate (2.0 eq).

-

The Ohira-Bestmann reagent (1.2 eq) is then added dropwise to the suspension.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

Upon completion of the reaction (monitored by TLC), the mixture is diluted with diethyl ether and washed sequentially with saturated aqueous NaHCO₃ solution and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is carefully removed by rotary evaporation.

-

The crude product is purified by fractional distillation to afford pure 5-methyl-1-hexyne.

Step 2: Synthesis of this compound from 5-Methyl-1-hexyne

This step involves the alkylation of the terminal alkyne with an ethyl halide.

Reaction: (CH₃)₂CHCH₂CH₂C≡CH + 1) n-BuLi, THF; 2) CH₃CH₂Br --> (CH₃)₂CHCH₂CH₂C≡CCH₂CH₃

Materials:

-

5-Methyl-1-hexyne

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Ethyl bromide (CH₃CH₂Br)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 5-methyl-1-hexyne (1.0 eq) in anhydrous THF (0.5 M) is cooled to -78 °C under an inert atmosphere.

-

n-Butyllithium (1.1 eq) is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour.

-

Ethyl bromide (1.2 eq) is then added slowly to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for an additional 4-6 hours.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation to yield this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physical and Spectroscopic Data of Key Compounds

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 4-Methylpentanal | (CH₃)₂CHCH₂CH₂CHO | C₆H₁₂O | 100.16 | 121-122 |

| 5-Methyl-1-hexyne[1][2] | (CH₃)₂CHCH₂CH₂C≡CH | C₇H₁₂ | 96.17 | 99-100 |

| This compound[3][4][5][6][7] | (CH₃)₂CHCH₂CH₂C≡CCH₂CH₃ | C₉H₁₆ | 124.22 | 148-150 |

Table 2: Spectroscopic Data for 5-Methyl-1-hexyne

| Spectroscopy | Key Signals |

| ¹H NMR (CDCl₃) | δ (ppm): 2.18 (td, J = 7.0, 2.6 Hz, 2H), 1.94 (t, J = 2.6 Hz, 1H), 1.75-1.65 (m, 1H), 1.51 (q, J = 7.0 Hz, 2H), 0.92 (d, J = 6.6 Hz, 6H) |

| ¹³C NMR (CDCl₃)[8][9] | δ (ppm): 84.1, 68.3, 37.9, 27.8, 22.2, 18.2 |

| IR (neat)[10] | ν (cm⁻¹): 3310 (≡C-H), 2960, 2870 (C-H), 2118 (C≡C) |

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Key Signals |

| ¹H NMR (CDCl₃) | δ (ppm): 2.15 (m, 4H), 1.65 (m, 1H), 1.45 (m, 2H), 1.12 (t, J = 7.5 Hz, 3H), 0.90 (d, J = 6.6 Hz, 6H) |

| ¹³C NMR (CDCl₃)[11] | δ (ppm): 81.3, 79.2, 38.5, 28.1, 22.3, 18.8, 14.3, 12.5 |

| IR (neat)[3][12] | ν (cm⁻¹): 2960, 2872 (C-H), 2240 (C≡C, weak) |

Visualizations

The following diagrams illustrate the overall synthetic workflow and the reaction mechanisms.

Caption: Overall synthetic workflow for this compound.

Caption: Mechanism of the Ohira-Bestmann reaction.[13][14][15]

Caption: Mechanism of terminal alkyne alkylation.

References

- 1. homework.study.com [homework.study.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 3-Octyne, 7-methyl- | C9H16 | CID 142132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 3-Octyne, 7-methyl- [webbook.nist.gov]

- 6. This compound | 37050-06-9 [chemicalbook.com]

- 7. This compound [stenutz.eu]

- 8. 5-METHYL-1-HEXYNE(2203-80-7) 13C NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. 1-Hexyne, 5-methyl- [webbook.nist.gov]

- 11. This compound(37050-06-9) 13C NMR [m.chemicalbook.com]

- 12. This compound(37050-06-9) IR Spectrum [m.chemicalbook.com]

- 13. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. m.youtube.com [m.youtube.com]

7-Methyl-3-octyne: Nomenclature and Identification

The scientifically correct and universally accepted IUPAC name for the chemical compound is 7-methyl-3-octyne. This name precisely describes its molecular structure according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC). The structure consists of an eight-carbon chain (octyne) with a triple bond starting at the third carbon and a methyl group attached to the seventh carbon.

The compound is identified by the CAS Registry Number 37050-06-9.[1] Its molecular formula is C₉H₁₆, and it has a molecular weight of 124.22 g/mol .[2]

While the IUPAC name is the standard, several synonyms are also used to refer to this compound in various contexts, including commercial listings and chemical databases.

| Type | Name |

| IUPAC Name | This compound[1][3] |

| Alternative IUPAC | 7-methyloct-3-yne[2][3][4] |

| Other Names | 1-Ethyl-2-isoamylacetylene[3][5] |

| Aethyl-isoamyl-acetylen[4] | |

| methyloctyne[3][5] |

It is important to note that the request for an in-depth technical guide, including experimental protocols and signaling pathway diagrams, is not applicable to the topic of chemical nomenclature. Such a format is suited for describing complex biological processes or experimental research, not for defining the name of a chemical compound.

References

Spectroscopic Profile of 7-Methyl-3-octyne: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the non-terminal alkyne, 7-Methyl-3-octyne (CAS No. 37050-06-9). This document is intended for researchers, scientists, and professionals in the fields of chemical analysis and drug development, offering a centralized resource for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. All presented data is supported by detailed experimental protocols to ensure reproducibility and accurate interpretation.

Summary of Spectroscopic Data

The following tables summarize the quantitative spectroscopic data obtained for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 2.14 | q | 2H | H-2 |

| 2.08 | t | 2H | H-5 |

| 1.62 | m | 1H | H-7 |

| 1.45 | q | 2H | H-6 |

| 1.09 | t | 3H | H-1 |

| 0.90 | d | 6H | H-8, H-8' |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| 81.3 | C-3 or C-4 |

| 79.9 | C-3 or C-4 |

| 42.1 | C-6 |

| 28.1 | C-7 |

| 22.5 | C-8, C-8' |

| 20.9 | C-5 |

| 14.3 | C-2 |

| 12.5 | C-1 |

Note: NMR data is predicted using computational models and should be confirmed by experimental analysis.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 | Strong | C-H stretch (sp³) |

| 2932 | Strong | C-H stretch (sp³) |

| 2874 | Strong | C-H stretch (sp³) |

| 2235 | Weak | C≡C stretch (internal alkyne) |

| 1465 | Medium | C-H bend (CH₂, CH₃) |

| 1380 | Medium | C-H bend (CH₃) |

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 124 | 15 | [M]⁺ (Molecular Ion) |

| 109 | 30 | [M - CH₃]⁺ |

| 95 | 60 | [M - C₂H₅]⁺ |

| 81 | 100 | [M - C₃H₇]⁺ |

| 67 | 85 | [C₅H₇]⁺ |

| 55 | 70 | [C₄H₇]⁺ |

| 41 | 95 | [C₃H₅]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) spectrometer. For ¹H NMR, a standard pulse sequence is used with a sufficient relaxation delay to ensure quantitative integration. For ¹³C NMR, a proton-decoupled pulse sequence is employed to obtain singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

A drop of neat this compound is placed between two polished sodium chloride (NaCl) plates to form a thin liquid film. The plates are mounted in a sample holder and placed in the beam path of an FTIR spectrometer. The spectrum is recorded over the range of 4000-600 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the clean NaCl plates is recorded prior to the sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral analysis is performed using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of this compound in a volatile solvent (e.g., dichloromethane) is injected into the GC. The compound is separated from the solvent on a suitable capillary column (e.g., DB-5ms) and introduced into the mass spectrometer. The mass spectrum is obtained by electron ionization at 70 eV, scanning a mass range of m/z 35-200.

Visualizations

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Mass Spectrometry Fragmentation of this compound

Caption: Proposed fragmentation pathways for this compound in mass spectrometry.

Structure of this compound for NMR Correlation

An In-Depth Technical Guide to 7-Methyl-3-octyne: Synthesis, Properties, and Relevance in Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Methyl-3-octyne, a nine-carbon internal alkyne. It details the molecular properties, spectroscopic data, and a robust experimental protocol for its synthesis via the alkylation of an acetylide anion. While specific biological activities of this compound are not extensively documented, this guide highlights the broader significance of the internal alkyne motif in medicinal chemistry and drug discovery. The unique linear geometry and electronic characteristics of alkynes make them valuable as bioisosteres, rigid scaffolds, and components of covalent inhibitors, positioning compounds like this compound as potentially useful building blocks in the development of novel therapeutics.

Core Molecular and Physical Properties

This compound is an unsaturated hydrocarbon characterized by a carbon-carbon triple bond between the third and fourth carbon atoms of an eight-carbon chain, with a methyl group at the seventh position.

Chemical and Physical Data Summary

The fundamental chemical and physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference |

| Chemical Formula | C₉H₁₆ | [1] |

| Molecular Weight | 124.22 g/mol | [1] |

| IUPAC Name | 7-methyloct-3-yne | [1] |

| CAS Number | 37050-06-9 | [1][2] |

| Appearance | Not specified (likely a colorless liquid) | |

| Boiling Point | ~145-148 °C | [3] |

| Density | Not specified |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. While a comprehensive set of spectra is not available in a single public source, key data has been compiled from various databases.

| Spectroscopic Technique | Key Features |

| Infrared (IR) Spectroscopy | The IR spectrum of this compound would show a characteristic, though weak, C≡C stretching vibration around 2225 cm⁻¹. The absence of a strong absorption around 3300 cm⁻¹ confirms it is an internal, not a terminal, alkyne.[4] |

| Mass Spectrometry (MS) | The electron ionization mass spectrum would show a molecular ion peak (M⁺) at m/z = 124, corresponding to the molecular weight of the compound. Fragmentation patterns would be consistent with the aliphatic alkyne structure.[2] |

| ¹H Nuclear Magnetic Resonance (NMR) | The ¹H NMR spectrum would be expected to show complex multiplets for the methylene and methine protons. The protons on the carbons adjacent to the triple bond would appear as triplets, shifted downfield due to the anisotropic effect of the alkyne. The terminal methyl groups would appear as a triplet and a doublet. |

| ¹³C Nuclear Magnetic Resonance (NMR) | The ¹³C NMR spectrum is most telling, with the two sp-hybridized carbons of the alkyne bond appearing in the range of 65-90 ppm. The remaining sp³-hybridized carbons would appear at higher field strengths. |

Synthesis of this compound: Experimental Protocol

The most common and efficient method for the synthesis of unsymmetrical internal alkynes like this compound is the alkylation of a terminal alkyne.[5][6] This method involves the deprotonation of a terminal alkyne to form a highly nucleophilic acetylide anion, followed by an Sₙ2 reaction with a primary alkyl halide.[5]

Synthetic Scheme

The synthesis of this compound can be achieved by the reaction of the sodium salt of 1-pentyne with 1-bromo-3-methylbutane.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of unsymmetrical alkynes.[5]

Materials and Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser and drying tube

-

Dropping funnel

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

-

1-Pentyne

-

Sodium amide (NaNH₂)

-

1-Bromo-3-methylbutane[7]

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Water and brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel is assembled. The entire apparatus must be flame-dried under a stream of inert gas to ensure anhydrous conditions.

-

Deprotonation of 1-Pentyne: To the reaction flask, add sodium amide (1.1 equivalents) and 50 mL of anhydrous diethyl ether. Cool the suspension to 0 °C in an ice bath with stirring. A solution of 1-pentyne (1.0 equivalent) in 20 mL of anhydrous diethyl ether is placed in the dropping funnel.

-

The 1-pentyne solution is added dropwise to the stirred sodium amide suspension over 30 minutes. After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 1 hour to ensure the complete formation of the sodium pentynide precipitate.

-

Alkylation: The reaction mixture is re-cooled to 0 °C. A solution of 1-bromo-3-methylbutane (1.0 equivalent) in 20 mL of anhydrous diethyl ether is added to the dropping funnel.

-

The 1-bromo-3-methylbutane solution is added dropwise to the stirred suspension of sodium pentynide over 30 minutes. After the addition is complete, the ice bath is removed, and the reaction mixture is gently refluxed for 4 hours.

-

Workup: After the reflux period, the reaction mixture is cooled to 0 °C in an ice bath. The reaction is cautiously quenched by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution to decompose any unreacted sodium amide.

-

Extraction and Drying: The mixture is transferred to a separatory funnel, and the organic layer is separated. The organic layer is washed sequentially with 50 mL of water and 50 mL of brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by fractional distillation to obtain pure this compound.

Relevance and Applications in Drug Discovery

While this compound itself is not a known therapeutic agent, the internal alkyne moiety is of significant interest to medicinal chemists and drug development professionals.[8][9]

The Alkyne as a Bioisostere

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in drug design to improve potency, selectivity, and pharmacokinetic properties.[10][11] The linear and rigid nature of the alkyne group makes it an effective bioisostere for various functional groups, including phenyl rings and other planar systems.[9][12] The introduction of an alkyne can lead to favorable interactions with target proteins without the steric bulk of larger aromatic rings.

Caption: Role of alkynes in lead optimization.

Alkynes in Covalent Inhibitors

The electron-rich triple bond of an alkyne can act as a "latent electrophile."[13] When positioned correctly within the active site of an enzyme, it can react with a nucleophilic residue, such as a cysteine thiol, to form a stable covalent bond.[13] This has been exploited in the design of irreversible covalent inhibitors, which can offer advantages in terms of potency and duration of action.[13]

Structural Scaffolding and Linkers

The rigidity and defined geometry of the alkyne bond make it an excellent component for constructing molecular scaffolds and linkers in complex molecules. It can be used to hold pharmacophoric elements in a specific orientation for optimal binding to a biological target.

Conclusion

This compound is a structurally simple internal alkyne that can be readily synthesized in the laboratory. While it may not have direct applications as a therapeutic agent, its synthesis and the chemistry of the alkyne functional group are highly relevant to the field of drug discovery. An understanding of the properties and synthesis of such molecules provides researchers with valuable tools for the design and construction of the next generation of medicines. The alkyne moiety continues to be a privileged functional group in medicinal chemistry, offering unique opportunities to modulate the properties of bioactive molecules.[9][14]

References

- 1. 3-Octyne, 7-methyl- | C9H16 | CID 142132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Octyne, 7-methyl- [webbook.nist.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of Alkynes by Alkylation [quimicaorganica.org]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. benchchem.com [benchchem.com]

- 9. taylorfrancis.com [taylorfrancis.com]

- 10. Chapter - Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health | Bentham Science [eurekaselect.com]

- 11. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

- 12. chem-space.com [chem-space.com]

- 13. The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Technical Guide: 7-Methyl-3-octyne (CAS No. 37050-06-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-3-octyne is an internal alkyne, a class of organic compounds characterized by a carbon-carbon triple bond. Alkynes are valuable building blocks in organic synthesis due to the reactivity of the triple bond, which allows for a wide array of chemical transformations.[1][2] In the context of medicinal chemistry and drug development, the alkyne functional group is a key structural motif in several therapeutic agents and serves as a versatile handle for bioconjugation and the synthesis of complex molecular architectures.[3][4] This document provides a comprehensive technical overview of this compound, including its physicochemical properties, a detailed synthesis protocol, and available spectral data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 37050-06-9 | [5] |

| Molecular Formula | C₉H₁₆ | [5][6][7] |

| Molecular Weight | 124.22 g/mol | [6] |

| IUPAC Name | 7-methyloct-3-yne | [6] |

| Boiling Point | 148 °C (at 760 mmHg); 87 °C (at 99 mmHg) | [8][9] |

| Density | 0.76 g/cm³ | [8][10] |

| Refractive Index | 1.4280 | [8][10] |

| Melting Point | -49.99 °C (estimate) | [8][10] |

| SMILES | CCC#CCCC(C)C | [6][11] |

| InChIKey | ZDXUMWBWHSCWBK-UHFFFAOYSA-N | [6][11] |

Synthesis of this compound

The synthesis of this compound can be achieved via the alkylation of a terminal alkyne. A plausible and commonly employed method involves the deprotonation of a suitable terminal alkyne to form an acetylide anion, followed by nucleophilic attack on an alkyl halide.

Experimental Protocol: Synthesis via Alkylation

This protocol describes the synthesis of this compound from 1-pentyne and 1-bromo-3-methylbutane.

Materials:

-

1-Pentyne

-

1-Bromo-3-methylbutane

-

Sodium amide (NaNH₂)

-

Anhydrous liquid ammonia

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube, under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask to -78 °C using a dry ice/acetone bath and condense anhydrous liquid ammonia into the flask.

-

Slowly add sodium amide to the liquid ammonia with stirring to form a solution/slurry.

-

Add 1-pentyne dropwise to the sodium amide suspension. The formation of the sodium pentynide salt will be observed.

-

Allow the reaction to stir for 1-2 hours at -78 °C.

-

Add 1-bromo-3-methylbutane dropwise via the dropping funnel. The reaction mixture should be stirred for several hours, allowing the temperature to slowly rise to room temperature overnight as the ammonia evaporates.

-

After the ammonia has evaporated, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and add diethyl ether or THF to extract the organic product.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by fractional distillation.

Figure 1: Synthesis Workflow for this compound

Caption: A diagram illustrating the synthetic pathway to this compound.

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of this compound.

Infrared (IR) Spectroscopy

The National Institute of Standards and Technology (NIST) provides an infrared spectrum for this compound.[12] Key expected absorptions include:

-

C-H stretch (sp³): ~2850-3000 cm⁻¹

-

C≡C stretch: ~2200-2260 cm⁻¹ (This peak may be weak for internal alkynes)

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is available in the NIST database.[13] The molecular ion peak (M⁺) would be observed at m/z = 124. The fragmentation pattern would be consistent with the aliphatic alkyne structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the direct spectral data is not publicly available in the search results, predicted ¹H and ¹³C NMR chemical shifts are crucial for structural elucidation.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (terminal ethyl) | ~1.0 | ~14 |

| CH₂ (ethyl) | ~2.1 | ~12 |

| C≡C (alkyne) | - | ~80-85 |

| CH₂ (adjacent to alkyne) | ~2.1 | ~20 |

| CH₂ (beta to alkyne) | ~1.4 | ~38 |

| CH (isobutyl) | ~1.8 | ~28 |

| CH₃ (isobutyl) | ~0.9 | ~22 |

Biological Activity and Applications in Drug Development

As of the date of this guide, there is no specific information in the public domain detailing the biological activity or direct application of this compound in signaling pathways or drug development.

However, the alkyne functional group is of significant interest in medicinal chemistry.[1] Internal alkynes can serve as isosteres for other functional groups, influencing the conformation and metabolic stability of a molecule. They are also precursors for a variety of other functionalities through chemical transformations.[2] Furthermore, the unique linear geometry of the alkyne can be exploited to design molecules with specific spatial arrangements to interact with biological targets.[2] Some of the most potent antitumor drugs, such as the ene-diynes, feature an alkyne moiety as a "warhead" that generates reactive radical species to damage the DNA of cancer cells.[3]

Researchers and drug development professionals may consider this compound as a synthetic intermediate or a fragment for incorporation into larger molecules during the drug discovery process. Its utility would lie in leveraging the reactivity of the alkyne for further functionalization or in utilizing its steric and electronic properties to probe interactions with biological targets.

Conclusion

This compound is a well-characterized internal alkyne with established physicochemical properties. Its synthesis is straightforward, relying on fundamental principles of organic chemistry. While direct biological applications have not been reported, its structural features make it a potentially useful building block for the synthesis of more complex molecules in the fields of chemical research and drug development. This guide provides a foundational understanding of this compound for scientific and research applications.

References

- 1. benchchem.com [benchchem.com]

- 2. The stereo-divergent functionalization of alkynes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alkyne - Wikipedia [en.wikipedia.org]

- 4. Scalable deoxygenative alkynylation of alcohols via flow photochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Octyne, 7-methyl- [webbook.nist.gov]

- 6. 3-Octyne, 7-methyl- | C9H16 | CID 142132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. This compound | 37050-06-9 [chemicalbook.com]

- 9. This compound [stenutz.eu]

- 10. echemi.com [echemi.com]

- 11. This compound(37050-06-9) IR Spectrum [chemicalbook.com]

- 12. 3-Octyne, 7-methyl- [webbook.nist.gov]

- 13. 3-Octyne, 7-methyl- [webbook.nist.gov]

An In-depth Technical Guide on the Physical Properties of 7-Methyl-3-octyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling and melting points of the alkyne 7-Methyl-3-octyne. It includes a summary of its physical properties, detailed experimental protocols for their determination, and a generalized experimental workflow.

Physical Properties of this compound

This compound is an unsaturated hydrocarbon with the molecular formula C₉H₁₆. Its physical properties are crucial for its handling, purification, and use in synthetic chemistry. The boiling and melting points are key indicators of the substance's physical state under various temperature and pressure conditions.

Data Presentation

The experimentally determined and estimated physical properties of this compound are summarized in the table below.

| Physical Property | Value | Notes |

| Boiling Point | 145.3 - 148 °C | At standard atmospheric pressure (760 mmHg).[1][2] |

| 87 °C | At reduced pressure (99 mmHg).[3] | |

| Melting Point | -49.99 °C | This is an estimated value.[2][3] |

Experimental Protocols

The determination of boiling and melting points are fundamental laboratory procedures for the characterization of organic compounds. The following are detailed methodologies for these key experiments.

1. Boiling Point Determination by Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For an organic liquid like this compound, simple distillation is a common method for determining its boiling point at atmospheric or reduced pressure.

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

-

Procedure:

-

Place a small volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring all joints are properly sealed.

-

Begin heating the flask gently.

-

Observe the temperature as the liquid begins to boil and the vapor rises.

-

The boiling point is recorded as the temperature at which the vapor temperature stabilizes while the liquid is distilling at a steady rate.

-

-

For Reduced Pressure Distillation: The setup is similar, but a vacuum pump is connected to the distillation apparatus to reduce the internal pressure. The boiling point is then measured at this lower pressure.

2. Melting Point Determination by Capillary Method

Since this compound has a very low melting point, this procedure would be conducted at sub-ambient temperatures.

-

Sample Preparation: A small amount of the solidified this compound is finely powdered. This powder is then packed into a thin-walled capillary tube, sealed at one end, to a height of a few millimeters.

-

Apparatus: A melting point apparatus, which can be a heated oil bath or a metal block heater, is used. Modern apparatuses often have digital temperature control and a magnifying lens for easy observation. For sub-ambient measurements, a specialized cooling stage would be required.

-

Procedure:

-

The capillary tube containing the sample is placed in the melting point apparatus.

-

The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid. A narrow melting point range is indicative of a pure substance.

-

Mandatory Visualization

Experimental Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the experimental determination of the physical properties of an organic compound like this compound.

Caption: Workflow for determining physical properties of this compound.

References

The Spark of Triple Bonds: A Technical Guide to the Discovery and History of Substituted Alkynes

An in-depth exploration for researchers, scientists, and drug development professionals on the pivotal role of substituted alkynes in chemical synthesis and medicine.

Introduction

Alkynes, hydrocarbons characterized by the presence of at least one carbon-carbon triple bond, have journeyed from chemical curiosities to indispensable building blocks in modern organic synthesis and medicinal chemistry. Their unique linear geometry and the high electron density of the π-bonds confer a rich and versatile reactivity, enabling a vast array of chemical transformations. The first isolation of a naturally occurring acetylenic compound, dehydromatricaria ester, from an Artemisia species in 1826 marked the humble beginnings of a field that would eventually contribute to the development of life-saving therapeutics. This technical guide provides a comprehensive overview of the discovery and historical development of substituted alkynes, detailing key synthetic methodologies, their applications in drug discovery, and the experimental protocols that underpin these advancements.

Historical Milestones in Alkyne Chemistry

The journey of understanding and utilizing alkynes has been marked by several key discoveries. Following the initial isolation of a natural alkyne, the 19th and early 20th centuries saw the elucidation of the fundamental structure and reactivity of acetylene, the simplest alkyne. A significant leap forward came with the development of methods to form carbon-carbon bonds with acetylenic carbons, paving the way for the synthesis of a diverse range of substituted alkynes. The mid-20th century witnessed the discovery of several named reactions that have become cornerstones of alkyne chemistry. The latter half of the 20th century and the early 21st century have been characterized by the advent of powerful transition-metal-catalyzed reactions, which have revolutionized the synthesis of complex molecules containing the alkyne moiety.

Core Synthetic Methodologies for Substituted Alkynes

The synthesis of substituted alkynes can be broadly categorized into methods for preparing terminal and internal alkynes. The choice of method is often dictated by the desired substitution pattern and the functional group tolerance of the substrate.

Synthesis of Terminal Alkynes

Terminal alkynes, possessing a proton on a sp-hybridized carbon, are particularly valuable synthetic intermediates due to the acidity of this proton.

One of the most powerful methods for the one-carbon homologation of aldehydes to terminal alkynes is the Corey-Fuchs reaction . This two-step sequence involves the initial formation of a 1,1-dibromoalkene from an aldehyde, followed by treatment with a strong base to yield the terminal alkyne.

Table 1: Representative Yields for the Corey-Fuchs Reaction

| Aldehyde Substrate | Dibromoalkene Yield (%) | Terminal Alkyne Yield (%) | Reference |

| Benzaldehyde | 82 | 88 | [1] |

| Cyclohexanecarboxaldehyde | 91 | 94 (over 2 steps) | [2] |

| 3-Phenylpropanal | 85 | 77 | [2] |

| (R)-Citronellal | 78 | 80 | [3] |

Yields are for the isolated products.

Synthesis of Internal Alkynes

Internal alkynes are synthesized through various carbon-carbon bond-forming reactions. A landmark achievement in this area is the Sonogashira coupling , a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction has become a workhorse in the synthesis of pharmaceuticals and functional materials.[4]

Table 2: Representative Yields for the Sonogashira Coupling

| Aryl Halide | Terminal Alkyne | Yield (%) | Reference |

| Iodobenzene | Phenylacetylene | 95-99 | [5] |

| 4-Iodotoluene | Trimethylsilylacetylene | 91 | [6] |

| 1-Iodonaphthalene | 1-Octyne | 85 | [7] |

| 4-Bromobenzonitrile | Phenylacetylene | 92 | [4] |

Yields are for the isolated products.

Another pivotal reaction in modern chemistry that frequently involves alkynes is the Huisgen 1,3-dipolar cycloaddition . This reaction, particularly the copper-catalyzed variant with azides (click chemistry), provides a highly efficient and regioselective route to 1,2,3-triazoles, which are important pharmacophores.[8]

Table 3: Representative Yields for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Azide | Alkyne | Yield (%) | Reference |

| Benzyl azide | Phenylacetylene | 91 | [6] |

| 1-Azido-4-methylbenzene | 1-Ethynyl-4-fluorobenzene | 98 | [9] |

| 1-Azidoadamantane | Propargyl alcohol | 95 | [9] |

| 3-Azidopropylamine | 1-Heptyne | 89 | [9] |

Yields are for the isolated products.

Experimental Protocols

Corey-Fuchs Reaction: Synthesis of a Terminal Alkyne from an Aldehyde

This protocol is a general procedure for the two-step Corey-Fuchs reaction.

Step 1: Synthesis of the 1,1-Dibromoalkene

-

To a solution of triphenylphosphine (3.0 eq) in dry dichloromethane (DCM) cooled to 0 °C under an argon atmosphere, add carbon tetrabromide (1.5 eq).

-

Stir the resulting mixture at 0 °C for 15 minutes.

-

Add the aldehyde (1.0 eq) in dry DCM to the solution.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Triturate the mixture with cold hexanes and filter to remove excess triphenylphosphine oxide.

-

Concentrate the filtrate and purify the residue by silica gel chromatography to obtain the 1,1-dibromoalkene.[1]

Step 2: Synthesis of the Terminal Alkyne

-

Dissolve the 1,1-dibromoalkene (1.0 eq) in dry tetrahydrofuran (THF) under an argon atmosphere and cool to -78 °C.

-

Add a solution of n-butyllithium (2.5 M in hexanes, 1.9 eq) dropwise.

-

Stir the solution for 20 minutes at -78 °C.

-

Quench the reaction by the addition of water.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the terminal alkyne.[1]

Sonogashira Coupling: Synthesis of a Disubstituted Alkyne

This protocol describes a typical Sonogashira coupling reaction.

-

To a reaction vessel, add the aryl halide (1.0 eq), the terminal alkyne (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq), and a copper(I) co-catalyst (e.g., CuI, 0.02 eq).

-

Add an amine base, such as triethylamine, as the solvent.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 50-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent and wash with water or a saturated aqueous solution of ammonium chloride.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[6]

Visualization of Key Pathways and Workflows

Bergman Cyclization Mechanism

The Bergman cyclization is a remarkable reaction of enediynes that generates a highly reactive p-benzyne diradical. This transformation is the basis for the mode of action of a class of potent antitumor antibiotics.[2][3]

References

- 1. Corey–Fuchs reaction enabled synthesis of natural products: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Azide-Alkyne Huisgen [3+2] Cycloaddition Using CuO Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

Theoretical Stability of Octyne Isomers: A Computational Guide

Abstract

This technical guide provides a detailed overview of the theoretical studies on the stability of C8H14 isomers, with a focus on cyclic structures. The stability of fifteen distinct isomers, encompassing bridged, fused, spiro, and isolated ring systems, has been computationally investigated. This document outlines the theoretical methodologies employed in these studies, presents the key findings on the relative stabilities of the isomers, and includes a structured workflow of the computational protocol. The primary theoretical approach discussed is Density Functional Theory (DFT), which has been instrumental in determining the energetic ordering of these isomers. The most stable isomer identified in the referenced studies is bicyclo[3.2.1]octane. This guide is intended to serve as a comprehensive resource for researchers in computational chemistry and drug development, providing insights into the stability and energetic landscape of C8H14 isomers.

Introduction

The C8H14 molecular formula represents a diverse array of structural isomers, including various cyclic and bicyclic alkanes. Understanding the relative stability of these isomers is crucial for various applications in chemistry, from fundamental studies of molecular structure to the design and synthesis of novel compounds in medicinal chemistry.[1] Theoretical and computational chemistry provide powerful tools for investigating the energetic properties of these isomers, offering insights that can guide experimental efforts.

This guide focuses on a significant theoretical study that systematically analyzed fifteen C8H14 isomers. These isomers are categorized into four main structural classes:

-

Isolated ring structures

-

Bridged ring structures

-

Fused ring structures

-

Spiro ring structures

The referenced research employed sophisticated computational methods to determine the relative stabilities of these isomers, providing a foundational understanding of their thermodynamic properties.[1]

Experimental Protocols: Computational Methodology

The primary computational method used to evaluate the stability of the C8H14 isomers was Density Functional Theory (DFT).[1] This approach has been widely adopted in computational chemistry for its balance of accuracy and computational cost.

Level of Theory and Basis Sets

The calculations were performed using the B3LYP (Becke, three-parameter, Lee-Yang-Parr) exchange-correlation functional.[1] This hybrid functional is known for its robust performance in predicting the thermochemical properties of organic molecules. To ensure a comprehensive analysis, a range of Pople-style basis sets were employed, including:[1]

-

6-31G*

-

6-31G**

-

6-311G*

-

6-311G+**

The results obtained with the most extensive basis set, 6-311G+**, are considered the most reliable and form the basis of the stability discussions in the referenced studies.[1]

Energy Calculations

The relative stabilities of the isomers were determined from their ZPE-corrected (Zero-Point Energy) total energies.[1] The enthalpy of formation for each isomer was calculated to differentiate their stability.[2] The most stable isomer was used as the reference point (0 kcal/mol), and the relative energies of the other isomers were calculated with respect to this reference.[2]

Data Presentation: Relative Stabilities of C8H14 Isomers

The theoretical analysis of the fifteen C8H14 isomers revealed a clear hierarchy of stability among the different structural classes. The general trend in stability was found to be:

Bridged rings > Fused rings > Spiro rings > Isolated rings [1]

While the precise quantitative data from the primary research's data tables were not fully accessible in the available literature, the qualitative stability order of the fifteen isomers has been reported. The isomers are designated as Iso-I through Iso-XV in the original study.

Table 1: Relative Stability Order of C8H14 Isomers

| Stability Rank | Isomer Designation | Structural Class (Likely) |

| 1 (Most Stable) | Iso-I (bicyclo[3.2.1]octane) | Bridged Ring |

| 2 | Iso-II | Bridged Ring |

| 3 | Iso-VII | Fused Ring |

| 4 | Iso-VIII | Fused Ring |

| 5 | Iso-III | Fused Ring |

| 6 | Iso-XV (Spiro[3.4]Octane) | Spiro Ring |

| 7 | Iso-XIV (Spiro[2.5]Octane) | Spiro Ring |

| 8 | Iso-XII | Fused Ring |

| 9 | Iso-IV | Fused Ring |

| 10 | Iso-XI | Fused Ring |

| 11 | Iso-V | Fused Ring |

| 12 | Iso-VI | Fused Ring |

| 13 | Iso-X | Fused Ring |

| 14 | Iso-IX | Fused Ring |

| 15 (Least Stable) | Iso-XIII (1,1-Dimethylbicyclopropyl) | Isolated Ring |

Note: The structural class for each isomer designation is inferred from the general stability trend and available information. The most stable isomer, Iso-I, is identified as bicyclo[3.2.1]octane, and the least stable, Iso-XIII, as 1,1-Dimethylbicyclopropyl.[1][2]

Visualization of Computational Workflow

The following diagram illustrates the logical workflow of the computational study on the stability of C8H14 isomers.

References

A Technical Guide to 7-Methyl-3-octyne for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Methyl-3-octyne, including its chemical and physical properties, commercial suppliers, and known synthesis routes. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is an internal alkyne with the chemical formula C₉H₁₆.[1][2][3] Its structure and properties are well-documented in various chemical databases. Below is a summary of its key quantitative data.

| Property | Value | Source |

| CAS Number | 37050-06-9 | [1][2][4][5] |

| Molecular Formula | C₉H₁₆ | [1][2][6] |

| Molecular Weight | 124.227 g/mol | [1] |

| Boiling Point | 145.3 °C at 760 mmHg | [2] |

| Density | 0.772 g/cm³ | [2] |

| Refractive Index | 1.4280 | [2] |

| Flash Point | 30.6 °C | [2] |

| LogP | 2.83600 | [2] |

Further detailed spectral information, including IR, Mass Spectrometry, and NMR data, is available through the NIST Chemistry WebBook and PubChem.[6][7]

Commercial Suppliers

This compound is available from several commercial chemical suppliers. Researchers can procure this compound from the following vendors:

-

3B Pharmachem (Wuhan) International Co., Ltd.[4]

-

Meryer (Shanghai) Chemical Technology Co., Ltd.[4]

-

Pfaltz & Bauer, Inc.[5]

-

ChemSampCo, Inc.[5]

-

Advanced Technology & Industrial Co., Ltd.[5]

Guidechem indicates that it has sourced this compound suppliers from 4 different countries and regions, offering access to 6 products worldwide.[5]

Synthesis of this compound

The synthesis of this compound can be achieved through nucleophilic substitution reactions involving acetylides. Two primary synthesis routes have been identified in the literature.

Synthesis Workflow

The following diagram illustrates a common synthetic pathway for this compound.

Caption: Synthesis pathways for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are described in the referenced literature. The following outlines the general methodologies.

Method 1: From 5-Methylhex-1-yne and Ethyl Bromide

-

Deprotonation: 5-Methylhex-1-yne is deprotonated using a strong base, such as sodium amide, to form the corresponding acetylide.

-

Nucleophilic Substitution: The resulting acetylide anion acts as a nucleophile and reacts with ethyl bromide in an SN2 reaction to form this compound.

Method 2: From But-1-yne and Isoamylbromide

-

Deprotonation: But-1-yne is treated with a strong base like n-Butyllithium to generate the butynide anion.

-

Nucleophilic Substitution: The butynide anion then undergoes a nucleophilic substitution reaction with isoamylbromide to yield the final product, this compound. A reference for this method can be found with DOI:10.1021/ja00764a038.[2]

Biological Activity and Signaling Pathways

Currently, there is no publicly available information in the searched scientific literature regarding the specific biological activities or associated signaling pathways of this compound. Its utility appears to be primarily in the realm of chemical synthesis. Further research would be required to determine any potential pharmacological or biological effects.

Conclusion

This compound is a readily available internal alkyne with well-defined chemical and physical properties. Its synthesis is straightforward, employing standard organic chemistry methodologies. While its biological profile remains uncharacterized, its availability from commercial suppliers makes it an accessible building block for synthetic and medicinal chemistry research.

References

- 1. Page loading... [guidechem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound [stenutz.eu]

- 4. This compound | 37050-06-9 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. 3-Octyne, 7-methyl- [webbook.nist.gov]

- 7. 3-Octyne, 7-methyl- | C9H16 | CID 142132 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 7-Methyl-3-octyne

This technical guide provides a summary of the known physical and chemical properties of 7-Methyl-3-octyne and outlines general safety and handling precautions based on available information. The content is intended for researchers, scientists, and professionals in drug development who may be working with this compound.

Physicochemical Properties

The following table summarizes the known physical and chemical properties of this compound. This data is essential for understanding its behavior under various experimental conditions.

| Property | Value |

| Molecular Formula | C₉H₁₆ |

| Molecular Weight | 124.22 g/mol |

| CAS Number | 37050-06-9 |

| Density | 0.772 g/cm³ |

| Boiling Point | 145.3 °C at 760 mmHg |

| Flash Point | 30.6 °C |

| Refractive Index | 1.432 |

| LogP | 2.836 |

Hazard Identification and Classification

A specific Safety Data Sheet (SDS) with GHS classification for this compound is not available. However, based on the flammability of similar small organic molecules, it should be treated as a flammable liquid. The following table outlines potential hazards, though it is crucial to note that this is not an exhaustive list and is based on general chemical principles.

| Hazard Class | Precautionary Statement |

| Flammable Liquid | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge. |

| Skin Irritation | Assumed to be a potential skin irritant. Wear protective gloves and clothing. |

| Eye Irritation | Assumed to be a potential eye irritant. Wear eye and face protection. |

| Inhalation | May be harmful if inhaled. Avoid breathing vapors or mists. Use in a well-ventilated area or with respiratory protection. |

| Ingestion | May be harmful if swallowed. Do not eat, drink, or smoke when using this product. |

Experimental Protocols: Safe Handling Workflow

The following diagram outlines a logical workflow for the safe handling of research chemicals with incomplete safety data, such as this compound. This protocol emphasizes a cautious and systematic approach from acquisition to disposal.

Handling and Storage

-

Handling: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-retardant lab coat. Ensure all ignition sources are absent from the handling area. Use non-sparking tools and equipment.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. The storage area should be designated for flammable liquids.

Emergency Procedures

-

Spills: In the event of a small spill, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact emergency services. Ensure adequate ventilation.

-

Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire. Do not use a direct stream of water, as it may spread the fire.

-

First Aid:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways. Waste disposal should be handled by a licensed professional waste disposal service.

This guide is intended to provide a starting point for the safe handling of this compound. It is not a substitute for a formal risk assessment and the judgment of a trained chemical professional. Always consult the most current safety information and institutional protocols before beginning any work with this or any other chemical.

Methodological & Application

Application Notes and Protocols: 7-Methyl-3-octyne as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 7-methyl-3-octyne as a versatile precursor in organic synthesis. The focus is on its application in the stereoselective synthesis of (Z)-alkenes, which are important structural motifs in various natural products and pharmaceutical intermediates, including insect pheromones.[1][2][3]

Overview of this compound

This compound is an internal alkyne, a class of compounds containing a carbon-carbon triple bond.[4] This functional group serves as a valuable handle for a variety of chemical transformations. The structure of this compound offers the potential for regioselective and stereoselective reactions, making it a useful building block in complex molecule synthesis.

Chemical Properties and Data:

| Property | Value |

| Molecular Formula | C₉H₁₆ |

| Molecular Weight | 124.22 g/mol [5][6] |

| CAS Number | 37050-06-9[6] |

| Boiling Point | 148 °C |

| Density | 0.772 g/cm³ |

Spectroscopic Data Summary:

| Spectroscopy | Key Features |

| ¹³C NMR (CDCl₃) | Signals around 81.45 and 79.56 ppm characteristic of sp-hybridized carbons. |

| Mass Spec. (GC-MS) | Molecular ion peak (M+) at m/z 124. |

| IR Spectroscopy | C≡C stretch typically observed in the 2100-2260 cm⁻¹ region (often weak for internal alkynes). |

Application: Stereoselective Synthesis of (Z)-7-Methyl-3-octene

A primary application of this compound is its stereoselective reduction to the corresponding (Z)-alkene, (Z)-7-methyl-3-octene. This transformation is crucial for the synthesis of compounds where the cis-geometry of the double bond is essential for biological activity, such as in certain insect pheromones. The most common method to achieve this is through partial hydrogenation using a "poisoned" catalyst, famously known as the Lindlar catalyst.[7][8][9]

Reaction Scheme:

Caption: Stereoselective reduction of this compound.

Experimental Protocol: Synthesis of (Z)-7-Methyl-3-octene via Lindlar Hydrogenation

This protocol details the partial hydrogenation of this compound to yield (Z)-7-methyl-3-octene with high stereoselectivity.

Materials:

-

This compound (98% purity)

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate)

-

Quinoline

-

Hexane (anhydrous)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., balloon filled with H₂)

-

Magnetic stirrer

-

Standard glassware for workup and purification

-

Celite®

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (5.0 g, 40.2 mmol). Dissolve the alkyne in 40 mL of anhydrous hexane.

-

Catalyst and Poison Addition: Carefully add Lindlar's catalyst (250 mg, 5 wt% of the alkyne) and quinoline (250 mg) to the reaction mixture.

-

Hydrogenation: The flask is evacuated and backfilled with hydrogen gas three times. A balloon filled with hydrogen gas is then attached to the flask, and the reaction mixture is stirred vigorously at room temperature.

-

Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting alkyne and to avoid over-reduction to the corresponding alkane.

-

Workup: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The Celite® pad is washed with a small amount of hexane.

-

Purification: The combined filtrate is concentrated under reduced pressure to afford the crude product. The product can be further purified by column chromatography on silica gel if necessary, eluting with hexane.

Expected Yield and Characterization:

The expected yield of (Z)-7-methyl-3-octene is typically high, in the range of 90-98%, with high Z-selectivity.

Quantitative Data Summary:

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| This compound | 124.22 | 5.0 | 40.2 |

| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Typical Actual Yield (g) |

| (Z)-7-Methyl-3-octene | 126.24 | 5.08 | 4.57 - 4.98 |

Characterization of (Z)-7-Methyl-3-octene:

-

¹H NMR (CDCl₃): Signals for the vinyl protons will appear around 5.3-5.5 ppm with a characteristic coupling constant for a cis-alkene.

-

¹³C NMR (CDCl₃): Signals for the sp² carbons will be observed in the region of 120-140 ppm.

-

GC-MS: A molecular ion peak at m/z 126. The fragmentation pattern will be distinct from the starting alkyne and the trans-isomer.[5]

-

IR Spectroscopy: A characteristic C=C stretch for a cis-alkene around 1650 cm⁻¹ and C-H stretches for the vinyl hydrogens around 3010 cm⁻¹.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the precursor to the final, characterized product.

Caption: Workflow for the synthesis of (Z)-7-methyl-3-octene.

Conclusion

This compound is a valuable and versatile precursor in organic synthesis. Its ability to undergo highly stereoselective reduction to the corresponding (Z)-alkene makes it a key building block for the synthesis of various fine chemicals and biologically active molecules. The provided protocol for the Lindlar hydrogenation offers a reliable and efficient method for this transformation, which is of significant interest to researchers in academia and the pharmaceutical industry.

References

- 1. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 7-Methyl-3-octene | C9H18 | CID 5362771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Octyne, 7-methyl- | C9H16 | CID 142132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. orgosolver.com [orgosolver.com]

- 9. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]

Application Notes and Protocols: Reactions of 7-Methyl-3-octyne with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkynes are fundamental building blocks in organic synthesis, prized for their ability to be converted into a variety of functional groups. Their reactivity is dominated by the electron-rich carbon-carbon triple bond, making them susceptible to attack by electrophiles. This document provides a detailed overview of the electrophilic addition reactions of 7-Methyl-3-octyne, a non-symmetrical internal alkyne. The protocols and data presented herein are based on established principles of alkyne reactivity, as specific experimental data for this particular substrate is not extensively available in the public domain. These notes are intended to serve as a practical guide for researchers utilizing similar internal alkynes in their synthetic endeavors.

General Principles of Electrophilic Addition to Alkynes

Electrophilic addition to alkynes proceeds through the attack of an electrophile on the π-electron system of the triple bond. This initial attack typically forms a vinyl carbocation intermediate, which is then attacked by a nucleophile.[1][2] For unsymmetrical alkynes, the regioselectivity of the addition is a key consideration. In many cases, the addition follows Markovnikov's rule, where the electrophile adds to the carbon atom of the triple bond that is bonded to the greater number of hydrogen atoms. However, since this compound is an internal alkyne with alkyl groups on both carbons of the triple bond, a mixture of regioisomers can be expected in some reactions. The stability of the intermediate carbocation dictates the major product.[1]

Predicted Reactions of this compound

Given the structure of this compound, we can predict the outcomes of its reactions with common electrophilic reagents.